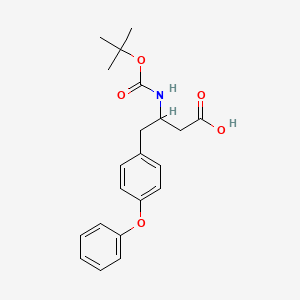
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is a derivative of adamantane, a compound known for its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol typically involves the functionalization of adamantane. One common method is the introduction of an aminomethyl group followed by the hydroxylation of the adamantane core. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale chemical reactions using optimized conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Functional groups on the adamantane core can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biology, this compound may be investigated for its potential as a biochemical probe or as a scaffold for drug design. Its structural features can be exploited to interact with specific biological targets.
Medicine
In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of viral replication or protection of neuronal cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Uniqueness
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl and hydroxyl groups allow for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
(1R,3S)-5-(aminomethyl)adamantan-2-ol |
InChI |
InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2/t7?,8-,9+,10?,11? |
Clé InChI |
FQVWYKRNBLKXQJ-YFYNPKGQSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CN |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


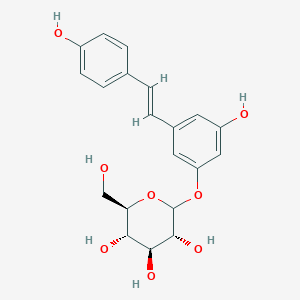
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
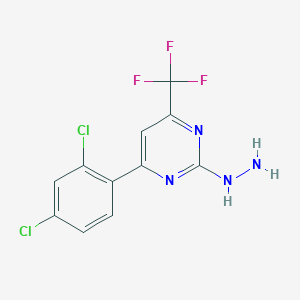

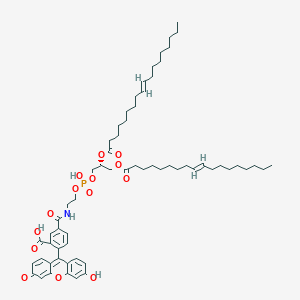
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
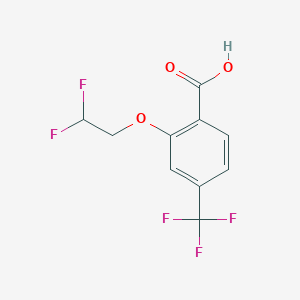

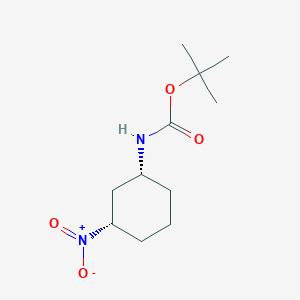
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)
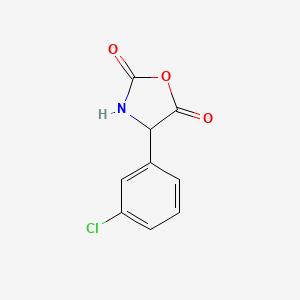
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
